4-amino-N-[(4-fluorophenyl)methyl]benzamide
Overview
Description
4-amino-N-[(4-fluorophenyl)methyl]benzamide is an organic compound with the molecular formula C14H13FN2O and a molecular weight of 244.27 g/mol It is a benzamide derivative, characterized by the presence of an amino group and a fluorophenylmethyl group attached to the benzamide core
Mechanism of Action
Mode of Action
The exact mode of action of 4-amino-N-[(4-fluorophenyl)methyl]benzamide is currently unknown due to the lack of specific information in the literature . It is likely that the compound interacts with its target(s) to induce a change in their function, leading to downstream effects.
Pharmacokinetics
One study suggests that a similar compound displayed a favorable pharmacokinetic profile in icr mice and sd rat .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target(s) . .
Biochemical Analysis
Biochemical Properties
4-amino-N-[(4-fluorophenyl)methyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . This interaction can affect the enzyme’s activity, leading to changes in cellular pH and other biochemical processes. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, this compound can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate certain enzymes, resulting in alterations in biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical properties and cellular effects, necessitating careful monitoring in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These dosage-dependent effects highlight the importance of optimizing dosage levels in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters, affecting its intracellular concentration and subsequent biochemical effects . Additionally, binding proteins may facilitate its distribution within tissues, further modulating its activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(4-fluorophenyl)methyl]benzamide typically involves the reaction of 4-fluorobenzylamine with 4-aminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-amino-N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Mosapride: A benzamide derivative with a similar structure, used as a prokinetic agent.
4-amino-2-fluoro-N-methylbenzamide: Another benzamide derivative with similar functional groups
Uniqueness
4-amino-N-[(4-fluorophenyl)methyl]benzamide is unique due to the presence of both an amino group and a fluorophenylmethyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-amino-N-[(4-fluorophenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFGALDXHXLRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953887-40-6 | |
Record name | 4-amino-N-[(4-fluorophenyl)methyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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